N-CYCLOPROPYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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Overview
Description
N-CYCLOPROPYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound with a molecular formula of C17H25N3O. This compound is known for its unique chemical structure, which includes a cyclopropyl group, a piperazine ring, and a substituted acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 2-methylbenzyl chloride with piperazine to form 4-[(2-methylphenyl)methyl]piperazine.
Cyclopropylation: The piperazine derivative is then reacted with cyclopropylamine to introduce the cyclopropyl group.
Acetamide Formation: Finally, the compound is acylated with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-CYCLOPROPYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine structure and have been studied for their potential therapeutic effects on alpha1-adrenergic receptors.
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine-based compound used to treat benign prostatic hyperplasia.
Uniqueness
N-CYCLOPROPYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, adds to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-14-4-2-3-5-15(14)12-19-8-10-20(11-9-19)13-17(21)18-16-6-7-16/h2-5,16H,6-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFHPKLXNPTABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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